5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide
Description
5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide is a sulfur-containing heterocyclic compound featuring a dihydrobenzo[h]cinnoline core substituted at the 3-position with a 4-fluorobenzylsulfanyl group. Replacing the benzyl group with a 4-fluorobenzyl moiety would yield an approximate formula of C₁₉H₁₅FN₂S and a molar mass of ~318.41 g/mol, accounting for fluorine’s atomic mass.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2S/c20-16-9-5-13(6-10-16)12-23-18-11-15-8-7-14-3-1-2-4-17(14)19(15)22-21-18/h1-6,9-11H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVFLHTQHLPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide typically involves the reaction of 5,6-dihydrobenzo[h]cinnoline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs lie in the substituents attached to the dihydrobenzo[h]cinnoline core. Below is a comparative analysis:
*Estimated based on structural analogy.
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound introduces electronegativity, which may improve binding interactions (e.g., dipole-dipole or hydrogen bonding) compared to non-fluorinated analogs like 3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline . Fluorination also typically enhances metabolic stability by resisting oxidative degradation.
- Sulfide vs. Hydroxylamine Linkages: Compounds 1 and 2 in feature hydroxylamine moieties, which exhibit strong binding energies (−8.7 and −8.5 kcal/mol, respectively) likely due to hydrogen-bonding capabilities .
Stability and Reactivity
- Fluorine’s Role : The electron-withdrawing nature of fluorine may stabilize the aromatic system against electrophilic attack, enhancing chemical stability .
Biological Activity
5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide (CAS: 383148-28-5) is a compound that belongs to the class of heterocyclic organic compounds, specifically featuring a cinnoline nucleus. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C19H15FN2S |
| Molar Mass | 322.4 g/mol |
| CAS Number | 383148-28-5 |
| Synonyms | This compound |
Structural Characteristics
The structural framework of this compound includes a bicyclic system which is crucial for its biological interactions. The presence of the fluorobenzyl group may enhance lipophilicity and influence the compound's interaction with biological targets.
Research indicates that compounds containing a cinnoline structure can exhibit various biological activities, including:
- Antimicrobial Activity : Cinnoline derivatives have shown efficacy against a range of bacterial strains, suggesting potential use as antibiotics.
- Anticancer Properties : Some studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with this structure may modulate inflammatory pathways, offering therapeutic benefits in chronic inflammatory conditions.
Pharmacological Studies
- Antimicrobial Studies : A study conducted by researchers found that derivatives of benzo[h]cinnoline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to cell membrane disruption and inhibition of nucleic acid synthesis.
- Anticancer Activity : In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells.
- Anti-inflammatory Effects : Animal model studies reported that this compound reduced inflammation markers such as TNF-alpha and IL-6, indicating its potential application in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of several cinnoline derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers tested the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
